molecular formula C7H10N2OS B3010186 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile CAS No. 15029-33-1

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile

Cat. No.: B3010186
CAS No.: 15029-33-1
M. Wt: 170.23
InChI Key: ZRIDVVUGSOESLV-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is a nitrile-containing compound characterized by a ketone group at the β-position and a thiomorpholine substituent. Its molecular formula is C₈H₁₀N₂OS, with a molecular weight of 182.25 g/mol (estimated). The thiomorpholine moiety, a six-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the prevalence of thiomorpholine derivatives in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

3-oxo-3-thiomorpholin-4-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIDVVUGSOESLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile typically involves the reaction of thiomorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate thiomorpholine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Thiomorpholin-4-yl C₈H₁₀N₂OS 182.25 Sulfur-containing heterocycle, moderate polarity
3-Oxo-3-phenylpropanenitrile Phenyl C₉H₇NO 145.16 Aromatic, electron-withdrawing group
3-Oxo-3-(1-methylindol-3-yl)propanenitrile 1-Methylindol-3-yl C₁₂H₁₁N₂O 199.23 Bulky aromatic, hydrogen-bonding capability
3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile 2-(Trifluoromethyl)phenyl C₁₀H₆F₃NO 225.16 Strongly electron-withdrawing CF₃ group
3-Oxo-3-(2-thienyl)propanenitrile Thiophen-2-yl C₇H₅NOS 151.19 Heteroaromatic, sulfur atom in ring

Key Observations :

  • Steric Effects : The thiomorpholinyl group introduces moderate steric bulk compared to planar aromatic substituents (e.g., phenyl or thienyl). This may influence binding affinity in biological systems.
  • Electronic Effects: Thiomorpholine’s sulfur atom donates electron density via resonance, contrasting with electron-withdrawing groups like CF₃ or cyano. This impacts the electrophilicity of the carbonyl group in reactions such as Michael additions .

Reactivity in Michael Addition Reactions

This compound’s reactivity can be inferred from analogs:

  • 3-Oxo-3-phenylpropanenitrile reacts with enynones under basic conditions (e.g., sodium methoxide in methanol) to yield diastereomeric δ-diketones in 84–90% yields . The electron-deficient carbonyl (due to the phenyl group) enhances nucleophilic attack.
  • However, its ability to stabilize transition states via sulfur’s lone pairs could offset this effect.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Stability Notes
This compound Not reported Moderate in polar solvents Stable under inert conditions
3-Oxo-3-(1-methylindol-3-yl)propanenitrile 203 Low in water Crystalline, stable to air
3-Oxo-3-phenylpropanenitrile Oil-like High in organic solvents Sensitive to moisture

Insights :

  • Thermal Stability : Aromatic substituents (e.g., indolyl) increase melting points due to π-stacking, while aliphatic/heterocyclic groups (e.g., thiomorpholinyl) may result in lower melting points.
  • Solubility : Thiomorpholine’s polarity enhances solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic analogs.

Biological Activity

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile, a compound featuring a thiomorpholine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N2O1S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_1\text{S}

This compound includes a nitrile group, a ketone, and a thiomorpholine ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : It can bind to receptors involved in signaling pathways, potentially influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound displays significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound has been noted for its potential to mitigate inflammation in cellular models.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
AntimicrobialE. coli12 µM
AnticancerHeLa Cells15 µM
Anti-inflammatoryRAW 264.7 Cells20 µM

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against E. coli, the compound demonstrated an IC50 value of 12 µM. This suggests a potent inhibitory effect on bacterial growth, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

A study conducted on HeLa cells revealed that treatment with this compound resulted in significant cell death at concentrations around 15 µM. The mechanism was linked to the induction of apoptosis, indicating its promise as an anticancer therapeutic.

Case Study 3: Anti-inflammatory Properties

Research involving RAW 264.7 macrophage cells showed that the compound could reduce pro-inflammatory cytokine production at an EC50 value of 20 µM. This anti-inflammatory activity suggests possible applications in treating inflammatory diseases.

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